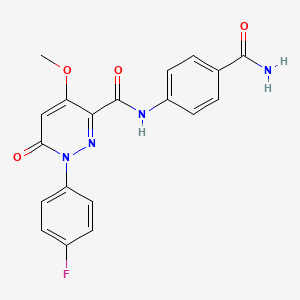

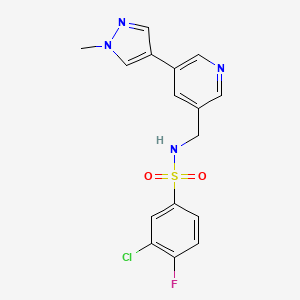

![molecular formula C11H21NO4 B2524421 叔丁基N-[(3S,4R)-3,4-二羟基环己基]氨基甲酸酯 CAS No. 365998-28-3](/img/structure/B2524421.png)

叔丁基N-[(3S,4R)-3,4-二羟基环己基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate is a chemical intermediate that can be utilized in the synthesis of various organic molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into similar tert-butyl carbamate derivatives and their applications in organic synthesis, which can be extrapolated to understand the potential uses and characteristics of the compound .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Similarly, N-tert-butanesulfinyl imines, which are related to carbamates, are synthesized from tert-butanesulfinamide and aldehydes or ketones, and they serve as versatile intermediates for the asymmetric synthesis of amines . These methods could potentially be adapted for the synthesis of tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for their reactivity and application in synthesis. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates exhibit layered structures created from hydrogen bonds, which could influence their reactivity and crystallization properties . This information can be useful when considering the molecular structure of tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate and its potential interactions.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the tert-butanesulfinyl group in related imines activates them for the addition of nucleophiles and can be cleaved after nucleophilic addition . These reactions are indicative of the versatility of tert-butyl carbamate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirms the relative substitution of the cyclopentane ring, which is important for the synthesis of carbocyclic analogues of nucleotides . The vibrational spectra and conformational stability of tert-butyl carbamates can be studied using computational methods such as Hartree-Fock and density functional theory, providing insights into their behavior under different conditions10.

科学研究应用

对映选择性合成和化学转化

该化合物用作核苷酸碳环类似物的对映选择性合成的关键中间体,证明了其在合成有机化学中的重要性。例如,它用于受保护的 β-d-2-脱氧核糖胺的合成,这是碳环 2'-脱氧核苷酸的关键前体,突出了其在开发具有潜在治疗应用的核苷类似物中的作用 (Ober 等,2004)。

材料科学和化学传感器

在材料科学中,叔丁基咔唑衍生物,在结构上与叔丁基 N-[(3S,4R)-3,4-二羟基环己基]氨基甲酸酯相关,已被探索其形成强蓝色发光纳米纤维的能力。这些纤维在检测挥发性酸蒸汽方面很有效,展示了该化合物在开发用于环境监测和安全应用的荧光传感材料中的应用 (孙等人,2015)。

药物化学和药物开发

在药物化学领域,类似叔丁基氨基甲酸酯化合物的立体化学被操纵用于合成关键中间体,用于开发Xa因子抑制剂,一种抗凝药物。这突出了该化合物在药物立体选择性合成中的用途 (王等人,2017)。

有机合成和保护基

此外,叔丁基 N-[(3S,4R)-3,4-二羟基环己基]氨基甲酸酯及其衍生物在有机合成中发挥着关键作用,特别是作为胺的保护基。温和有效的单锅柯蒂斯重排用于合成叔丁基氨基甲酸酯,证明了该化合物在合成策略中的重要性,提供了对肽合成至关重要的受保护氨基酸 (勒贝尔和勒奥加内,2005)。

属性

IUPAC Name |

tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-7-4-5-8(13)9(14)6-7/h7-9,13-14H,4-6H2,1-3H3,(H,12,15)/t7?,8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRJVNYCDQTYOU-ASODMVGOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C(C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CC[C@H]([C@H](C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

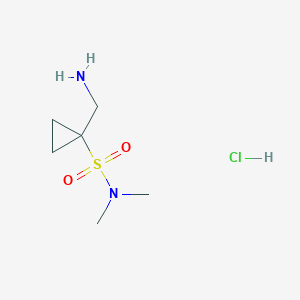

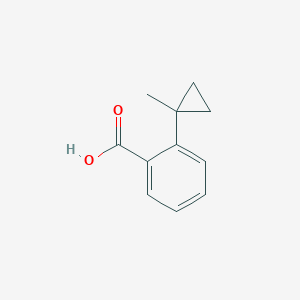

![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)

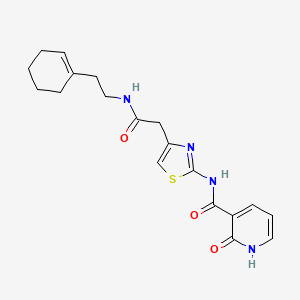

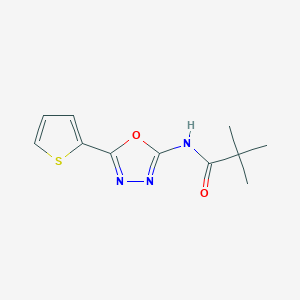

![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)

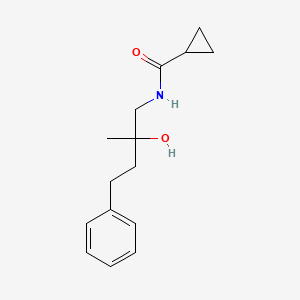

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)

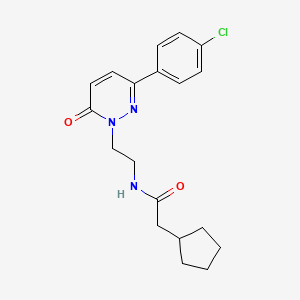

![Ethyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2524360.png)